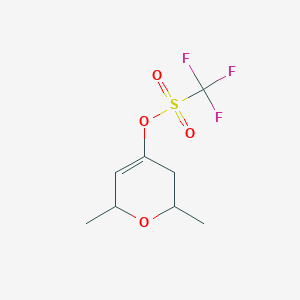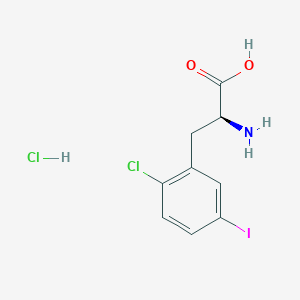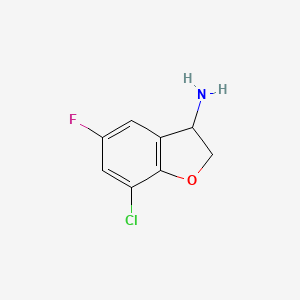![molecular formula C12H23ClN2O2 B13040048 tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B13040048.png)
tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride: is a bicyclic compound that features a tert-butyl ester group and an aminomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic system.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bicyclic system to a more saturated structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, saturated bicyclic compounds
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry:
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Agrochemicals: It may be used in the development of new agrochemicals with enhanced efficacy and reduced environmental impact.
Wirkmechanismus
The mechanism by which tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could modulate receptor activity by interacting with specific binding sites, altering the receptor’s conformation and function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the position and nature of the substituents on the bicyclic core. These variations can significantly impact the compound’s reactivity and interaction with other molecules.
- Reactivity: The presence of different functional groups can alter the compound’s reactivity, making it more or less susceptible to specific chemical reactions.
- Applications: While similar compounds may share some applications, the unique structural features of tert-Butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride can make it more suitable for certain applications, such as specific drug targets or catalytic processes.
Eigenschaften
Molekularformel |
C12H23ClN2O2 |
|---|---|
Molekulargewicht |
262.77 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13;/h8-10H,4-7,13H2,1-3H3;1H/t8?,9?,10-;/m1./s1 |
InChI-Schlüssel |
NRQZXWVLRFATFV-ZSZPEYCFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1C2)CN.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)

![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)


![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)

![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)


![1-Methyl-4-(5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040055.png)

